Cpt-PGE1 - 83009-96-5

Cpt-PGE1

Catalog Number: EVT-1567258
CAS Number: 83009-96-5
Molecular Formula: C21H34O5S
Molecular Weight: 398.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Cpt-PGE1 can be achieved through various methods, with the Corey procedure being one of the most notable. This method utilizes δ-lactone and γ-lactone intermediates, which are critical for constructing the complex stereochemistry characteristic of prostaglandins. The process typically involves the following steps:

  1. Activation of Carboxylic Acids: The carboxylic acid is converted into a mixed anhydride using reagents such as 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine.
  2. Lactonization: The activated acid undergoes internal lactonization with a hydroxyl group present in the structure, facilitated by catalytic amounts of 4-dimethylaminopyridine.
  3. Hydrolysis: The resulting lactone can be hydrolyzed to yield Cpt-PGE1 in good yields .

These methods ensure high chemo-selectivity and efficiency in producing the desired compound.

Molecular Structure Analysis

Cpt-PGE1 features a complex molecular structure characterized by multiple stereocenters. Its molecular formula is C22H36O5, and it has a molecular weight of approximately 364.53 g/mol. The structure comprises:

  • A cyclopentane ring
  • Multiple hydroxyl groups
  • A long hydrocarbon side chain that enhances its lipophilicity

The stereochemistry is crucial for its biological activity, as specific configurations are necessary for receptor binding and subsequent signaling pathways .

Chemical Reactions Analysis

Cpt-PGE1 participates in various chemical reactions that are significant for its function:

  • Receptor Binding: It interacts with specific prostaglandin receptors (EP receptors), leading to downstream signaling cascades involving cyclic adenosine monophosphate (cAMP) production.
  • Enzymatic Hydrolysis: Cpt-PGE1 can be hydrolyzed by enzymes such as phospholipases, which may modulate its activity and duration of action in biological systems .
  • Redox Reactions: The compound can undergo oxidation or reduction reactions that alter its functional groups, impacting its pharmacological properties.

These reactions underline the importance of Cpt-PGE1 in pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of Cpt-PGE1 primarily involves its interaction with prostaglandin receptors on cell membranes. Upon binding to these receptors, several intracellular pathways are activated:

  1. Activation of Adenylate Cyclase: This leads to increased levels of cAMP.
  2. Protein Kinase Activation: Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins involved in cellular responses such as vasodilation and inhibition of platelet aggregation.
  3. Gene Expression Modulation: Cpt-PGE1 influences gene expression related to inflammation and vascular health through pathways involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .

These processes collectively contribute to the therapeutic effects observed with Cpt-PGE1.

Physical and Chemical Properties Analysis

Cpt-PGE1 exhibits several notable physical and chemical properties:

  • Physical State: It is typically found as an oily liquid or solid at room temperature.
  • Solubility: Highly soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water due to its lipophilic nature.
  • Stability: More stable than natural PGE1 due to modifications that prevent rapid degradation by enzymes.

Relevant data indicate that Cpt-PGE1 maintains efficacy over extended periods when stored under appropriate conditions .

Applications

Cpt-PGE1 has several scientific uses, particularly in medical applications:

  • Cardiology: It is used therapeutically to maintain ductal patency in neonates with congenital heart defects until surgical intervention can be performed.
  • Vasodilation: It serves as a vasodilator in various clinical scenarios, improving blood flow in ischemic tissues.
  • Research Applications: In laboratory settings, it is utilized to study prostaglandin signaling pathways and their implications in inflammation and vascular biology .
Introduction to Prostaglandin E1 (PGE1) in Biomedical Contexts

Biochemical Classification and Synthesis Pathways

Prostaglandin E1 (PGE1), chemically termed 11α,15α-dihydroxy-9-oxoprost-13-enoic acid (molecular formula: C~20~H~34~O~5~), belongs to the eicosanoid family of lipid mediators derived from dihomo-γ-linolenic acid (DGLA). Unlike other prostaglandins synthesized from arachidonic acid (e.g., PGE2), PGE1 originates from the ω-6 fatty acid DGLA through a cascade of enzymatic reactions [8] [10]. The synthesis pathway involves two rate-limiting steps:

  • Cyclooxygenase (COX) catalysis: COX-1 or COX-2 converts DGLA into the unstable intermediate prostaglandin H1 (PGH1).
  • Tissue-specific isomerization: PGH1 is isomerized to PGE1 by prostaglandin E synthase (PGES), predominantly the microsomal isoform mPGES-1. Notably, PGE1 synthesis bypasses pro-inflammatory thromboxanes and leukotrienes, distinguishing it biochemically from arachidonate-derived eicosanoids [3] [8].

Receptor Interactions and SignalingPGE1 exerts its effects primarily through G-protein coupled receptors (GPCRs), with varying affinity for prostaglandin receptor subtypes:

  • EP receptors (EP1–EP4): PGE1 binds preferentially to EP2, EP3, and EP4, modulating cyclic adenosine monophosphate (cAMP) production. EP2/EP4 activation stimulates cAMP via G~s~ proteins, while EP3 inhibits it via G~i~ proteins [8] [10].
  • IP receptor cross-reactivity: At higher concentrations, PGE1 activates IP receptors (primary receptors for prostacyclin), influencing vasodilation and platelet inhibition [8].

Table 1: Prostaglandin E1 Receptor Specificity and Downstream Effects

ReceptorG-Protein CouplingPrimary Signaling PathwayPhysiological Effect
EP2G~s~↑ cAMP → PKA activationVasodilation, smooth muscle relaxation
EP3G~i~↓ cAMP → Ca^2+^ mobilizationVasoconstriction (context-dependent)
EP4G~s~↑ cAMP → Epac/PKA activationAnti-inflammatory, ductus arteriosus patency
IPG~s~↑ cAMP → PKA activationPlatelet aggregation inhibition

Metabolic FatePGE1 has a plasma half-life of <1 minute due to rapid pulmonary metabolism. Over 60% is inactivated in a single pass through the lungs via β-oxidation and 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding inactive metabolites excreted renally [8] [9]. This rapid degradation necessitates continuous intravenous infusion for clinical efficacy.

Historical Evolution of PGE1 in Medical Research

Early Biochemical Characterization (1960s–1970s)

The structural elucidation of PGE1 by Sune Bergström in the 1960s marked a foundational milestone. Initial studies focused on its vasoactive properties, revealing potent vasodilation and inhibition of platelet aggregation—effects linked to cAMP elevation in vascular smooth muscle cells [6] [8]. By 1973, specific PGE1 receptors were identified in hepatic cytosol, expanding research into tissue-specific signaling [8].

Translation to Cardiovascular Therapeutics (1980s)

The 1980s witnessed PGE1’s first major clinical application: maintaining ductus arteriosus patency in neonates with congenital heart defects (e.g., pulmonary atresia, transposition of great arteries). Landmark observational studies demonstrated:

  • Rapid increase in arterial PaO~2~ (mean rise: 12 mmHg) in cyanotic infants within 30 minutes of infusion.
  • Age-dependent efficacy, with neonates <96 hours showing superior ductal reopening versus older infants [7].This established PGE1 as a bridge to surgery, enabling corrective procedures like arterial switch operations [7].

Expansion into Vascular and Erectile Dysfunction (1990s–2000s)

PGE1’s role broadened following the discovery of its smooth muscle relaxant effects in corpora cavernosa. In vitro studies (1986–1988) confirmed PGE1-induced cAMP accumulation in human corpus cavernosum tissue, leading to intracavernosal injections for erectile dysfunction [8]. Parallel research validated PGE1 for:

  • Peripheral artery disease: Intravenous PGE1 (alprostadil) improved microcirculation in Raynaud’s disease and critical limb ischemia via vasodilation and reduced blood viscosity [2].
  • Pulmonary hypertension: PGE1 infusion reduced pulmonary vascular resistance in newborns with congenital diaphragmatic hernia [2] .

Table 2: Key Milestones in PGE1 Biomedical Research

YearMilestoneImpact
1960sStructural characterization by Bergström et al.Foundation for synthetic PGE1 production
1973Identification of hepatic PGE1 receptorsElucidation of cellular signaling mechanisms
1981FDA approval for ductus-dependent cardiac lesionsEnabled neonatal survival prior to surgery
1986In vitro relaxation of human corpus cavernosumPaved way for erectile dysfunction therapies
1990sMulticenter trials for peripheral vascular diseaseEstablished PGE1 for ischemic ulcer management

Mechanistic Advances (2000s–Present)

Recent research clarified PGE1’s ion channel modulation, particularly its enhancement of:

  • TRPV1 channels: Potentiation of capsaicin-induced currents in dorsal root ganglia, explaining peripheral sensitization [10].
  • Tetrodotoxin-resistant (TTX-R) Na^+^ channels: Increased neuronal excitability in pain pathways [10].These insights spurred development of receptor-specific agonists (e.g., ONO-54918-07 for IP receptors) to optimize therapeutic effects while minimizing off-target actions [8] [10].

Note: Compound names referenced include Prostaglandin E1 (PGE1), alprostadil (synthetic PGE1), and experimental agents like ONO-54918-07.

Properties

CAS Number

83009-96-5

Product Name

Cpt-PGE1

IUPAC Name

methyl 6-[(1R,2S,3R)-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate

Molecular Formula

C21H34O5S

Molecular Weight

398.6 g/mol

InChI

InChI=1S/C21H34O5S/c1-26-20(25)10-6-3-7-13-27-21-16(18(23)14-19(21)24)11-12-17(22)15-8-4-2-5-9-15/h11-12,15-18,21-23H,2-10,13-14H2,1H3/b12-11+/t16-,17?,18+,21+/m0/s1

InChI Key

QNKCYDKEIICCMC-RJOSLXAASA-N

SMILES

COC(=O)CCCCCSC1C(C(CC1=O)O)C=CC(C2CCCCC2)O

Synonyms

15-cyclohexyl-omega-pentanor-7-thiaprostaglandin E1
CPT-PGE1

Canonical SMILES

COC(=O)CCCCCSC1C(C(CC1=O)O)C=CC(C2CCCCC2)O

Isomeric SMILES

COC(=O)CCCCCS[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(C2CCCCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.